molecular formula C12H13F4NO3 B1489588 3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate CAS No. 1443218-03-8

3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate

Cat. No. B1489588
CAS RN: 1443218-03-8
M. Wt: 295.23 g/mol
InChI Key: KYMJZQOPKRKTTD-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate” is a chemical compound with the molecular formula C12H13F4NO3 . It is related to “3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate”, which has a similar structure but contains bromine instead of fluorine .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate” consists of a four-membered azetidine ring with a fluorobenzyl group attached via an oxygen atom . The trifluoroacetate group is likely attached to the nitrogen atom of the azetidine ring.

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMJZQOPKRKTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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